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Compound of Interest

Compound Name: 2-(4-Oxopiperidin-1-yl)acetonitrile

Cat. No.: B1302792 Get Quote

Introduction
(4-Oxo-1-piperidinyl)acetonitrile, systematically known as 2-(4-oxopiperidin-1-yl)acetonitrile,

is a heterocyclic organic compound featuring a piperidone core N-substituted with an

acetonitrile group. The piperidine scaffold is a highly privileged structure in medicinal chemistry,

forming the backbone of a wide array of pharmaceuticals and biologically active compounds.[1]

[2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as

modulating lipophilicity and aqueous solubility, and to serve as a versatile scaffold for

introducing diverse functional groups, thereby enabling fine-tuning of interactions with

biological targets.[2][3]

The 4-oxopiperidine moiety, in particular, serves as a crucial intermediate in the synthesis of

complex molecular architectures.[4][5] It is a key building block for derivatives that have shown

a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral,

and anti-inflammatory properties.[1][5][6] This technical guide provides a comprehensive

overview of the chemical properties, synthesis, and potential applications of 2-(4-oxopiperidin-
1-yl)acetonitrile, aimed at researchers and professionals in the field of drug discovery and

development.

Chemical Identity and Properties
The fundamental identification and physicochemical properties of 2-(4-oxopiperidin-1-
yl)acetonitrile are summarized below. While extensive experimental data for this specific
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compound is not widely published, the tables provide its core identifiers and computed

properties.

Data Presentation

Table 1: Chemical Identifiers for 2-(4-oxopiperidin-1-yl)acetonitrile

Identifier Value Reference

IUPAC Name
2-(4-oxopiperidin-1-

yl)acetonitrile
N/A

CAS Number 259180-65-9 [7]

Molecular Formula C₇H₁₀N₂O [7]

Molecular Weight 138.17 g/mol [7]

Synonyms

(4-Oxo-1-

piperidinyl)acetonitrile, 1-

(Cyanomethyl)-4-piperidone

N/A

Table 2: Computed Physicochemical Properties

Property Value Notes

Purity ≥95%
As specified by commercial

suppliers.[8]

Appearance Data not available
Typically expected to be an off-

white to yellow solid or oil.

Melting Point Data not available N/A

Boiling Point Data not available N/A

Solubility Data not available
Expected to have solubility in

polar organic solvents.
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The synthesis of 2-(4-oxopiperidin-1-yl)acetonitrile is most commonly achieved via the N-

alkylation of a 4-piperidone precursor. This reaction is a standard method for forming carbon-

nitrogen bonds.

Experimental Protocol: Synthesis via N-Alkylation
This protocol describes a plausible method for synthesizing 2-(4-oxopiperidin-1-
yl)acetonitrile from 4-piperidone hydrochloride and 2-chloroacetonitrile.

Materials:

4-Piperidone hydrochloride monohydrate

2-Chloroacetonitrile

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 4-piperidone hydrochloride monohydrate (1.0 eq), potassium carbonate (2.5

eq), and a suitable solvent such as acetonitrile (approx. 0.2 M concentration).

Addition of Reagent: Add 2-chloroacetonitrile (1.1 eq) to the suspension.

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir

vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography

(TLC) or LC-MS.
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Workup: After the reaction is complete, cool the mixture to room temperature and filter off the

inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

Extraction: Redissolve the residue in dichloromethane or ethyl acetate and wash with

saturated aqueous sodium bicarbonate solution, followed by brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude

product.

Purification: Purify the crude product by column chromatography on silica gel, typically using

a gradient of ethyl acetate in hexanes, to afford the pure 2-(4-oxopiperidin-1-
yl)acetonitrile.

Mandatory Visualization
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Caption: Synthetic workflow for 2-(4-oxopiperidin-1-yl)acetonitrile.
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Applications in Drug Development
While 2-(4-oxopiperidin-1-yl)acetonitrile itself is not marketed as a therapeutic agent, its

structural motifs—the 4-oxopiperidine core and the cyanomethyl group—make it a valuable

building block for synthesizing more complex and biologically active molecules.

Role as a Chemical Intermediate
The 4-oxopiperidine scaffold is a cornerstone in the synthesis of drugs targeting a wide range

of diseases. The ketone functional group at the C4 position is a versatile handle for further

chemical modifications, such as:

Reductive Amination: To introduce diverse amine-containing side chains, leading to

compounds with potential applications as antifungal agents or inhibitors of viral assembly.[9]

[10]

Wittig Reactions or Grignard Additions: To introduce carbon-based substituents and build

molecular complexity.

Formation of Heterocycles: The ketone can be used to construct fused ring systems.

The N-cyanomethyl group is also synthetically useful. The nitrile can be hydrolyzed to a

carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocycles

like tetrazoles, providing another avenue for derivatization.

Biological Potential of the 4-Oxopiperidine Scaffold
Derivatives of 4-oxopiperidine have been reported to possess numerous pharmacological

activities, establishing the importance of this scaffold in medicinal chemistry.[4][5]

Table 3: Reported Biological Activities of 4-Oxopiperidine Derivatives
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Biological Activity Therapeutic Area Reference

Anticancer Oncology [5]

Anti-HIV Virology [5]

Antimicrobial (Antibacterial &

Antifungal)
Infectious Diseases [6]

Anticonvulsant Neurology [5]

Antiviral (Hepatitis C) Virology [9]

A notable example is the development of 4-aminopiperidine derivatives as novel antifungal

agents that target the ergosterol biosynthesis pathway, a critical process for fungal cell

membrane integrity.[10] This highlights the potential for molecules derived from 2-(4-
oxopiperidin-1-yl)acetonitrile to be developed into potent therapeutics.
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Caption: Ergosterol biosynthesis pathway and inhibition by piperidine derivatives.
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Experimental Protocol: Antimicrobial Susceptibility
Testing
Given the known antimicrobial activities of the 4-oxopiperidine scaffold, a primary screening

step for new derivatives would involve assessing their activity against pathogenic microbes.

The following is a generalized protocol for determining the Minimum Inhibitory Concentration

(MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of a test compound (e.g., a derivative of 2-(4-
oxopiperidin-1-yl)acetonitrile) that visibly inhibits the growth of a target microorganism.

Materials:

Test compound stock solution (e.g., 10 mg/mL in DMSO).

Sterile 96-well microtiter plates.

Bacterial or fungal strain of interest (e.g., Staphylococcus aureus, Candida albicans).

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640

for fungi).

Microbial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL).

Positive control (standard antibiotic/antifungal) and negative control (vehicle, e.g., DMSO).

Procedure:

Plate Preparation: Add 100 µL of sterile growth medium to wells A-H in columns 2-12 of a 96-

well plate. Add 200 µL to the wells in column 1.

Compound Dilution: Add a calculated volume of the test compound stock solution to the

wells in column 1 to achieve the highest desired concentration.

Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from column 1 to

column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to

column 10. Discard 100 µL from column 10.
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Controls: Column 11 serves as the growth control (medium + inoculum, no compound).

Column 12 serves as the sterility control (medium only).

Inoculation: Add 10 µL of the standardized microbial inoculum to all wells except the sterility

control (column 12).

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for

bacteria, 35°C for fungi) for 18-24 hours.

Result Interpretation: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth (i.e., the well remains clear).
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Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
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Conclusion
2-(4-Oxopiperidin-1-yl)acetonitrile is a valuable and versatile chemical intermediate for drug

discovery and development. While data on its direct biological activity is scarce, the proven

pharmacological importance of the 4-oxopiperidine scaffold suggests that derivatives of this

compound hold significant potential. Its dual functional handles—a reactive ketone and a

modifiable nitrile group—provide medicinal chemists with multiple pathways to generate diverse

libraries of novel compounds for screening against a wide range of therapeutic targets,

particularly in oncology and infectious diseases. This guide provides the foundational chemical

knowledge and representative experimental frameworks necessary for researchers to

effectively utilize this compound in their drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1302792#4-oxo-1-piperidinyl-acetonitrile-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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